molecular formula C15H20N2O4 B11072291 3-(Carbamoylamino)-3-[4-(cyclopentyloxy)phenyl]propanoic acid

3-(Carbamoylamino)-3-[4-(cyclopentyloxy)phenyl]propanoic acid

Cat. No.: B11072291
M. Wt: 292.33 g/mol
InChI Key: GVTOXYIOYPUADD-UHFFFAOYSA-N
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Description

3-[(AMINOCARBONYL)AMINO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID is a complex organic compound with a unique structure that includes both an aminocarbonyl group and a cyclopentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(AMINOCARBONYL)AMINO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a cyclopentyloxyphenyl derivative with an aminocarbonyl compound under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(AMINOCARBONYL)AMINO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the aminocarbonyl group, leading to the formation of amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(AMINOCARBONYL)AMINO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which 3-[(AMINOCARBONYL)AMINO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact mechanism of action depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[(AMINOCARBONYL)AMINO]ALANINE: This compound has a similar aminocarbonyl group but lacks the cyclopentyloxyphenyl group.

    3-[(AMINOCARBONYL)AMINO]-3-(4-BROMOPHENYL)PROPANOIC ACID: This compound has a bromophenyl group instead of a cyclopentyloxyphenyl group.

Uniqueness

The presence of the cyclopentyloxyphenyl group in 3-[(AMINOCARBONYL)AMINO]-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID gives it unique chemical properties and potential applications that distinguish it from similar compounds. This structural feature can influence its reactivity, biological activity, and suitability for various applications.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

3-(carbamoylamino)-3-(4-cyclopentyloxyphenyl)propanoic acid

InChI

InChI=1S/C15H20N2O4/c16-15(20)17-13(9-14(18)19)10-5-7-12(8-6-10)21-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,18,19)(H3,16,17,20)

InChI Key

GVTOXYIOYPUADD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)N

Origin of Product

United States

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